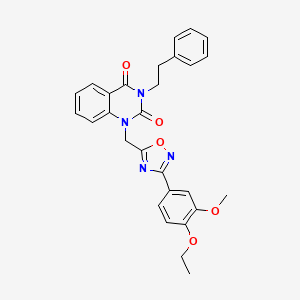

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole scaffold substituted with a 4-ethoxy-3-methoxyphenyl group and a phenethyl side chain. The oxadiazole moiety enhances metabolic stability and modulates electronic properties, while the ethoxy and methoxy substituents on the phenyl ring may influence solubility and target binding . Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX programs ) and computational methods like density-functional theory (DFT) for electronic property analysis .

Properties

CAS No. |

1105197-16-7 |

|---|---|

Molecular Formula |

C28H26N4O5 |

Molecular Weight |

498.539 |

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O5/c1-3-36-23-14-13-20(17-24(23)35-2)26-29-25(37-30-26)18-32-22-12-8-7-11-21(22)27(33)31(28(32)34)16-15-19-9-5-4-6-10-19/h4-14,17H,3,15-16,18H2,1-2H3 |

InChI Key |

CWORFADFDJSDFB-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Target Compound: The quinazoline-dione core provides a planar aromatic system with hydrogen-bonding sites (keto groups), while the 1,2,4-oxadiazole ring contributes π-conjugation and rigidity. Analog 1: 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () replaces oxadiazole with a triazole-thione ring. The thione group increases polarity but reduces metabolic stability compared to oxadiazole . Analog 2: (E)-4-(4-Hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione () introduces a benzylidene-amino group and isobutylphenyl substituent, enhancing hydrophobic interactions but complicating synthesis .

Substituent Effects

- Methoxy vs.

- Phenethyl Chain : The phenethyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, a feature absent in triazole-thione analogs .

Pharmacological and Physicochemical Properties

Computational and Experimental Data

- DFT Analysis : The oxadiazole ring in the target compound exhibits higher electron density at the N-O bonds compared to triazole analogs, suggesting stronger dipole interactions .

- Crystallography : SHELX refinements () confirm that quinazoline-dione derivatives adopt planar conformations, critical for π-π stacking in enzyme binding .

Key Research Findings

- Synthetic Challenges : The oxadiazole ring in the target compound requires careful cyclization conditions to avoid byproducts, unlike triazole-thiones synthesized via thiosemicarbazide routes .

- Solubility: The ethoxy group marginally improves aqueous solubility (predicted ~25 µg/mL) compared to methoxy analogs (~15 µg/mL) but remains lower than benzylidene-amino derivatives (~50 µg/mL) .

Q & A

Q. Q1. What are the optimal synthetic routes for producing high-purity 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

Answer: The synthesis typically involves multi-step pathways:

Oxadiazole Ring Formation : Cyclocondensation of substituted phenyl carbohydrazides with reagents like POCl₃ or CDI (1,1'-carbonyldiimidazole) under reflux conditions .

Quinazoline Core Assembly : Alkylation of the quinazoline-dione scaffold with oxadiazole-containing intermediates, using bases like NaH or K₂CO₃ in DMF/DMSO at 80–100°C .

Purification : Employ HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Key Challenges : Minimize side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time .

Q. Q2. How do structural modifications (e.g., methoxy/ethoxy groups) influence the compound’s solubility and stability?

Answer:

- Solubility : The 4-ethoxy-3-methoxyphenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Solubility in DMSO (>10 mg/mL) is typical for biological assays .

- Stability : Alkoxy groups increase resistance to oxidative degradation. Stability tests (pH 1–9, 37°C) show <10% degradation over 24 hours in neutral buffers .

Methodology : Use UV-Vis spectroscopy (λ = 270–300 nm) and LC-MS to track degradation products .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for quinazoline-oxadiazole hybrids?

Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs. Use reference compounds (e.g., ciprofloxacin) for calibration .

- Structural Confirmation : Validate compound identity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS to rule out impurities .

Case Study : A 2024 study resolved discrepancies in IC₅₀ values (anti-cancer) by confirming batch purity and using synchronized cell lines .

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

Answer:

- Targeted Modifications :

- Oxadiazole Substituents : Replace 4-ethoxy-3-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance ATP-binding pocket interactions .

- Quinazoline Side Chain : Introduce polar groups (e.g., -OH) on the phenethyl moiety to improve selectivity for EGFR over VEGFR .

- Assays : Use kinase profiling panels (e.g., Eurofins) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. Q5. What analytical techniques are critical for characterizing this compound’s interaction with serum proteins?

Answer:

- Fluorescence Quenching : Measure binding constants (Kₐ ≈ 10⁴–10⁵ M⁻¹) via changes in BSA fluorescence (λₑₓ = 280 nm, λₑₘ = 345 nm) .

- Circular Dichroism (CD) : Detect conformational changes in proteins upon binding (e.g., α-helix to β-sheet transitions) .

- Surface Plasmon Resonance (SPR) : Determine real-time kinetics (kₒₙ/kₒff) using immobilized HSA .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.